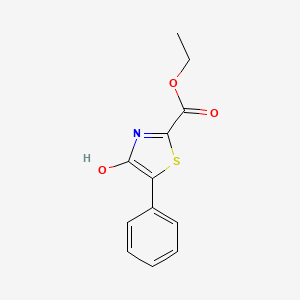

Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate

Description

Contextualization of Thiazole (B1198619) Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology Research

The thiazole ring, a five-membered heterocyclic motif containing one sulfur and one nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules. nih.govglobalresearchonline.net This scaffold is considered a "privileged structure" in medicinal chemistry, owing to its presence in numerous natural products and synthetic compounds with significant therapeutic value. researchgate.net Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a versatile pharmacophore for drug design. nih.gov

Thiazole derivatives are integral components of many FDA-approved drugs, demonstrating their clinical significance. nih.govbohrium.com Examples include the anti-HIV agent Ritonavir, the antifungal drug Abafungin, the anti-inflammatory Meloxicam, and the anticancer drug Dasatinib. globalresearchonline.netglobalresearchonline.netresearchgate.net The broad applicability of the thiazole scaffold has spurred extensive research, leading to the discovery of compounds with a wide array of pharmacological activities. nih.govbohrium.com Academic and industrial researchers are continually exploring this moiety to develop novel therapeutic agents with improved potency, lower toxicity, and better pharmacokinetic profiles to combat issues like increasing drug resistance. researchgate.netbohrium.com

Rationale for Investigating Aryl-Substituted Thiazole Carboxylate Derivatives in Academic Discovery Programs

The strategic modification of the core thiazole ring is a common approach in drug discovery to fine-tune biological activity. The introduction of aryl (aromatic ring) and carboxylate (an ester or carboxylic acid) groups onto the thiazole scaffold is a particularly fruitful strategy pursued in academic discovery programs.

Aryl substituents can significantly influence the compound's properties by participating in pi-stacking interactions, hydrogen bonding, and hydrophobic interactions with biological targets. nih.gov This can enhance binding affinity and selectivity for specific enzymes or receptors. For instance, the substitution of an aryl group at the 2-position of the thiazole ring has been a key design element in the development of potent anticancer agents that inhibit tubulin polymerization. nih.gov Research has shown that modifying these aromatic rings can dramatically improve antiproliferative activity against various cancer cell lines. nih.gov

The carboxylate group, particularly an ethyl carboxylate, offers another point of chemical diversity. It can act as a hydrogen bond acceptor and its ester functionality can be hydrolyzed by enzymes in the body, potentially converting a prodrug into its active carboxylic acid form. This functional group is often incorporated to improve a molecule's pharmacokinetic properties or to serve as a handle for further synthetic modifications. The combination of aryl and carboxylate substituents on a thiazole core creates a versatile template for generating large libraries of compounds for high-throughput screening, aiming to identify novel lead molecules for a range of diseases. researchgate.net

Overview of Known Biological Activities of Related Thiazole Compounds (Pre-clinical Context)

The thiazole nucleus is associated with a remarkably broad spectrum of biological activities, which have been extensively documented in preclinical studies. These investigations form the basis for the development of new therapeutic agents.

Anticancer Activity: Thiazole derivatives have shown significant potential as anticancer agents. mdpi.com They have been found to inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), melanoma, and prostate cancer cells. nih.govmdpi.com The mechanisms of action are diverse, with some compounds acting as tubulin polymerization inhibitors, effectively halting cell division, while others inhibit key enzymes involved in cancer progression like VEGFR-2. nih.govmdpi.com

Antimicrobial Activity: The thiazole scaffold is a component of many compounds with potent antibacterial and antifungal properties. nih.govresearcher.life Studies have demonstrated the efficacy of thiazole derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), as well as various fungal species like Candida albicans and Aspergillus niger. nih.govnih.gov Some derivatives have even shown activity against drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance. nih.gov

Anti-inflammatory Activity: Numerous thiazole-containing compounds have been reported to possess significant anti-inflammatory properties. researcher.lifenih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring. Preclinical research continues to explore novel thiazole derivatives for their ability to inhibit inflammatory pathways, with some showing promise as selective COX/LOX inhibitors. nih.gov

Other Activities: Beyond these major areas, thiazole derivatives have demonstrated a wide range of other biological effects in preclinical models. These include antiviral, nih.gov antioxidant, globalresearchonline.net antidiabetic, bohrium.com anticonvulsant, and antihypertensive activities. nih.gov This vast therapeutic potential underscores the importance of the thiazole scaffold in medicinal chemistry research. nih.govnih.gov

Scope and Objectives of Academic Research on Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate

Specific academic research focusing directly on the biological activities of this compound is not extensively documented in publicly available literature. Instead, the primary objective of research involving this specific compound is its application as a key synthetic intermediate or building block for the creation of more complex and often more biologically active molecules.

The chemical structure of this compound, featuring reactive sites like the hydroxyl and ester groups, makes it a valuable precursor in multi-step organic synthesis. Academic and industrial research utilizes this compound in synthetic pathways to construct more elaborate thiazole derivatives. For example, it is a known intermediate in the synthesis of metabolites of Febuxostat, a drug used to treat gout by inhibiting xanthine (B1682287) oxidase. chemicalbook.comchemicalbook.com

Therefore, the scope of research on this compound is largely centered on synthetic chemistry. The main objectives include:

Developing efficient and high-yield synthetic routes to produce this compound itself.

Utilizing it as a starting material to explore novel chemical transformations and build molecular complexity.

Incorporating it into the synthesis of targeted molecules, such as potential enzyme inhibitors or receptor modulators, where the substituted phenylthiazole core is a desired pharmacophore.

In essence, the academic interest in this compound lies more in its utility as a tool for chemical synthesis rather than its own inherent, end-point biological activity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)11-13-10(14)9(17-11)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXMQOIKJCSOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxy 5 Phenylthiazole 2 Carboxylate

Established and Novel Synthetic Pathways to the Thiazole (B1198619) Carboxylate Scaffold

The construction of the core thiazole ring of Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate can be achieved through several strategic pathways, ranging from classic cyclocondensation reactions to modern, efficiency-focused one-pot and catalyzed methods.

Cyclocondensation Reactions: Hantzsch Thiazole Synthesis and Analogous Methods

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring system. semanticscholar.org This method traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. semanticscholar.org In the context of this compound, the analogous reaction would involve the condensation of an ethyl α-halo-β-oxo-phenylpropanoate with a thioamide source.

A closely related and widely practiced approach involves the reaction of a suitable thiobenzamide (B147508) with an α-haloacetoacetate derivative. For instance, the synthesis of similar structures has been achieved by reacting a substituted thiobenzamide with ethyl-2-chloro acetoacetate. researchgate.netgoogle.com This reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to yield the thiazole ring. google.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the thioamide and α-halocarbonyl components. researchgate.net

Table 1: Hantzsch Synthesis Analogue for Thiazole Carboxylates

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 4-hydroxybezene-1-carbothiomide | ethyl-2-chloro acetoacetate | ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | researchgate.net |

| 3-bromo-4-hydroxy-thiobenzamide | ethyl -2-chloro aceto acetate (B1210297) | 2-(3-bromo -4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | google.com |

Multi-Component Reactions for Thiazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules in a single step. nih.gov The synthesis of thiazole derivatives can be effectively achieved using MCRs. For example, a one-pot, three-component reaction involving an α-haloketone, a thiourea, and a substituted benzaldehyde (B42025) can be employed to generate highly functionalized thiazoles. semanticscholar.org This approach streamlines the synthetic process by combining multiple bond-forming events in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing waste. nih.gov

One-Pot Reaction Strategies and Process Optimization

Another optimized one-pot strategy involves the in situ generation of the thioamide reactant. For example, a thioamide can be prepared from the corresponding cyanophenol and hydrogen sulfide, and without isolation, reacted directly with ethyl 2-chloroacetoacetate to form the thiazole product. chemicalbook.com This method obviates the need to handle the often-unstable thioamide starting material separately. chemicalbook.com

Catalyst-Mediated and Green Chemistry Principles in Thiazole Synthesis

The integration of catalysts and green chemistry principles has led to more sustainable and environmentally benign synthetic routes for thiazoles. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been successfully used to facilitate the one-pot, multi-component synthesis of thiazole derivatives. semanticscholar.org These catalysts offer advantages such as mild reaction conditions, high yields, and simple recovery and reusability. semanticscholar.org

Microwave-assisted synthesis represents another green approach, often leading to significantly reduced reaction times and improved yields. researchgate.net The use of environmentally friendly solvents like glycerol (B35011) under microwave irradiation has been shown to be effective for the synthesis of substituted thiazoles. researchgate.net These methods align with the principles of green chemistry by minimizing energy consumption and waste generation. mdpi.com

Functionalization and Derivatization Strategies for this compound

The presence of a reactive hydroxy group on the thiazole ring offers a valuable handle for further functionalization and the synthesis of a diverse range of derivatives.

Modifications at the Hydroxy Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the thiazole ring can be readily converted into an ether or an ester, allowing for the modulation of the compound's physicochemical properties.

Etherification: O-alkylation of the hydroxyl group is a common transformation. This can be achieved by treating the parent thiazole with an alkylating agent, such as an alkyl halide (e.g., isobutyl bromide), in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). google.com The reaction proceeds via deprotonation of the hydroxyl group by the base to form a phenoxide-like intermediate, which then undergoes nucleophilic substitution with the alkyl halide to yield the corresponding ether.

Esterification: The hydroxyl group can also be acylated to form an ester. A classic method for this transformation is the Fischer esterification, which involves reacting the hydroxyl compound with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process that can be pushed toward the product by using an excess of the carboxylic acid or by removing water as it is formed. masterorganicchemistry.com Alternatively, the hydroxyl group can be reacted with more reactive acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

Table 2: Functionalization Reactions of the Hydroxy Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification (Alkylation) | Isobutyl bromide, Potassium carbonate, DMF | Isobutoxy-substituted thiazole | google.com |

Substituent Variations and Diversification on the Phenyl Ring

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through modifications on the C5-phenyl ring. These variations are crucial for modulating the compound's biological and chemical properties. Researchers have successfully introduced a variety of electron-donating and electron-withdrawing groups onto this ring system to explore structure-activity relationships (SAR).

The synthetic strategies typically involve starting with an appropriately substituted thiobenzamide, which is then cyclized to form the desired thiazole ring. For instance, the synthesis of derivatives with different groups on the 2-substituted phenyl ring has been achieved in good yields under mild conditions. researchgate.net This approach allows for the systematic introduction of substituents at various positions of the phenyl group.

Examples of such diversification include the preparation of compounds where the phenyl ring is substituted with halogens, nitro groups, or alkyl ethers. A notable example is found in the synthesis pathways for Febuxostat precursors, where intermediates such as 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester are synthesized. google.com These examples highlight the feasibility of incorporating substituents that can significantly alter the electronic and steric profile of the molecule, which is a key strategy in medicinal chemistry and materials science. chemimpex.com

The following table summarizes some of the documented variations on the phenyl ring of related thiazole carboxylate structures.

Table 1: Examples of Substituent Variations on the Phenyl Ring

| Substituent Group | Resulting Compound Name (or Intermediate) | Synthetic Context/Note |

| 4-Hydroxy | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Formed by cyclization of 4-hydroxythiobenzamide (B41779) with 3-bromoacetoacetic acid ethyl ester. google.compharmaffiliates.com |

| 3-Formyl-4-hydroxy | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Prepared by formylation of the 4-hydroxyphenyl derivative using hexamethylenetetramine (HMTA) and polyphosphoric acid. google.com |

| 3-Bromo-4-hydroxy | Ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Synthesized via cyclization of 3-bromo-4-hydroxy-thiobenzamide with 2-chloroacetoacetic acid ethyl ester. google.com |

| 3-Nitro-4-hydroxy | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate | An intermediate formed from the cyclization of the corresponding substituted thiobenzamide. google.com |

| 4-Bromo | Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate | A commercially available derivative used in research. |

Transformations of the Carboxylate Ester Moiety (e.g., Hydrolysis to Carboxylic Acid, Amide Formation)

The ethyl carboxylate group at the C2 position of the thiazole ring is a key functional handle that allows for further chemical transformations, primarily hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.

Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation, typically achieved through acid- or base-catalyzed hydrolysis. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.gov The reaction is irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol byproduct. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the free carboxylic acid. chemguide.co.uk This method is advantageous for achieving complete conversion. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This method involves heating the ester with an excess of water in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, the reverse of Fischer esterification. chemguide.co.ukmasterorganicchemistry.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

The resulting 4-hydroxy-5-phenylthiazole-2-carboxylic acid is a critical intermediate for the synthesis of other derivatives, particularly amides.

Amide Formation

The synthesis of amides from the parent ester is generally accomplished via a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling of the acid with a desired amine. Direct conversion from the ester is less common and often less efficient.

The standard procedure involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. libretexts.org Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) to form a highly reactive acyl chloride. libretexts.org This intermediate readily reacts with a primary or secondary amine to form the corresponding amide.

Peptide Coupling Reagents: A more direct and milder approach involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are widely used. libretexts.orgresearchgate.net These reagents activate the carboxylic acid in situ, allowing for an efficient, one-pot reaction with the amine to form the amide bond under mild conditions. researchgate.net

This methodology has been successfully applied to synthesize a variety of thiazole-5-carboxamide (B1230067) derivatives, which are of significant interest in medicinal chemistry for their potential biological activities. researchgate.netnih.gov

Theoretical and Computational Investigations of Ethyl 4 Hydroxy 5 Phenylthiazole 2 Carboxylate and Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable in understanding the intrinsic properties of ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate and related molecules.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and phenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the thiazole ring and the carboxylate group, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These are representative values for a similar thiazole derivative, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is crucial for its biological activity. Molecular geometry optimization using methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set allows for the determination of the most stable conformation of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For analogous phenylthiazole structures, the thiazole ring is typically planar. The phenyl and ethyl carboxylate groups may be twisted relative to the thiazole ring, and the specific dihedral angles are determined by steric and electronic effects. Conformational analysis helps to identify the lowest energy conformer, which is the most likely structure to be biologically active.

Table 2: Selected Optimized Geometrical Parameters for a Phenylthiazole Carboxylate Analogue (Note: These are representative values for a similar thiazole derivative, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-S (thiazole) | 1.75 Å |

| Bond Length | C-N (thiazole) | 1.32 Å |

| Bond Angle | O=C-O | 125° |

| Dihedral Angle | Phenyl-Thiazole | 35° |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can confirm the molecular structure.

IR Frequencies: The vibrational frequencies in an IR spectrum can also be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. A comparison with experimental IR spectra aids in the identification of functional groups.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Thiazole Analogue (Note: These are representative values for a similar thiazole derivative, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Spectroscopic Data | Functional Group/Proton | Calculated Value | Experimental Value |

| 1H NMR (ppm) | Aromatic-H | 7.2-7.8 | 7.1-7.7 |

| 13C NMR (ppm) | C=O | 165 | 164 |

| IR (cm-1) | C=O stretch | 1720 | 1715 |

| IR (cm-1) | C-N stretch | 1590 | 1585 |

Molecular Modeling and Docking Studies for Biological Target Interactions (In Silico)

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Binding Mode Prediction and Interaction Analysis

Molecular docking simulations place the ligand into the binding site of a protein to predict its preferred orientation. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For thiazole derivatives, which are known to inhibit various enzymes, docking studies can reveal which amino acid residues in the active site are crucial for binding.

For example, in docking studies of similar thiazole-based inhibitors with protein kinases, the nitrogen atom of the thiazole ring often acts as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Binding Affinity Estimation and Scoring Functions

After predicting the binding mode, scoring functions are used to estimate the binding affinity between the ligand and the protein. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

Table 4: Illustrative Molecular Docking Results for a Thiazole Derivative with a Protein Target (Note: These are representative values for a similar thiazole derivative, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Leu148, Val57 | Hydrophobic | ||

| Phe150 | Pi-Stacking |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations provide critical insights into their conformational stability and the dynamics of their interactions with biological targets. nih.govnih.gov By simulating the compound's behavior in a solvated, physiological environment, researchers can understand its flexibility, identify preferred three-dimensional structures, and analyze the stability of its binding mode within a protein's active site. biointerfaceresearch.com

The process involves placing the molecule, or a ligand-protein complex, into a simulation box typically filled with water molecules and ions to mimic cellular conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a defined period, often nanoseconds to microseconds. wustl.edu

Key analyses from MD simulations for this class of compounds include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the molecule or the protein-ligand complex has reached a stable equilibrium state. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or parts of the molecule around their average position. This helps in identifying flexible regions of the ligand, such as the rotatable bonds of the ethyl carboxylate and phenyl groups, and how these fluctuations might influence binding. nih.gov

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and its target protein. For this compound, the hydroxyl group and the carboxylate moiety are key sites for forming stable hydrogen bonds, and MD simulations can quantify the strength and lifetime of these interactions. mdpi.com

These simulations are crucial for validating docking poses and understanding the energetic factors that govern molecular recognition. The dynamic information obtained is essential for refining the design of more potent and specific analogues.

Table 1: Representative Output from a Hypothetical 100 ns MD Simulation

| Parameter | Description | Average Value (Hypothetical) | Interpretation |

|---|---|---|---|

| RMSD of Ligand | Root Mean Square Deviation of the ligand's heavy atoms relative to the starting pose. | 1.5 Å | Indicates the ligand remains in a stable binding pose throughout the simulation. |

| RMSF of Phenyl Group | Root Mean Square Fluctuation of the atoms in the C5-phenyl ring. | 2.1 Å | Shows moderate flexibility, allowing it to adapt to the shape of a hydrophobic pocket. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | 22.5 Å | A stable value suggests the overall complex does not undergo significant unfolding or conformational change. |

| H-Bond Occupancy (OH-group) | Percentage of simulation time a hydrogen bond exists between the C4-hydroxyl group and a target residue. | 85% | Highlights a critical and stable interaction for binding affinity. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. academie-sciences.fr Computational approaches have become indispensable for establishing these relationships, allowing for the rational design of new molecules with improved properties. For this compound and its analogues, computational SAR helps to identify the key structural motifs and physicochemical properties that govern their therapeutic effects. academie-sciences.frnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. ptfarm.pl A QSAR model is a mathematical equation that relates one or more calculated molecular descriptors to a measured activity, such as inhibitory concentration (IC₅₀). researchgate.net

For a series of phenylthiazole analogues, a typical QSAR study involves:

Data Set Compilation: A series of analogues with varying substituents on the phenyl ring and modifications to the carboxylate ester is assembled, along with their experimentally determined biological activities.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). ptfarm.plnih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). researchgate.net

A hypothetical QSAR equation for a series of analogues might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR)

This equation would suggest that biological activity (pIC₅₀) increases with higher lipophilicity (LogP) and molar refractivity (MR), but decreases with a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such models provide valuable guidance for designing new compounds with potentially enhanced activity.

Table 2: Hypothetical QSAR Data for a Series of Phenylthiazole Analogues

| Compound | R-group (Phenyl) | LogP | LUMO (eV) | pIC₅₀ (Observed) |

|---|---|---|---|---|

| Analog 1 (Parent) | -H | 3.2 | -1.5 | 6.5 |

| Analog 2 | -Cl | 3.9 | -1.8 | 7.1 |

| Analog 3 | -OCH₃ | 3.1 | -1.3 | 6.8 |

| Analog 4 | -NO₂ | 3.0 | -2.5 | 7.5 |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design technique used when the three-dimensional structure of the biological target is unknown or when researchers want to understand the common features of a set of active molecules. dovepress.com A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. lew.ro

For this compound and its active analogues, a pharmacophore model can be generated by aligning the low-energy conformations of these molecules and identifying the common chemical features responsible for their activity. nih.govresearchgate.net

A potential pharmacophore model for this series could include:

One Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group or the carbonyl oxygen of the ester.

One Hydrogen Bond Donor (HBD): The hydrogen of the hydroxyl group.

One Aromatic Ring (AR): The phenyl group at the C5 position.

One Hydrophobic Feature (HY): The ethyl group of the ester or the thiazole ring itself.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential binding features. dovepress.com This approach facilitates the discovery of new lead compounds and helps in understanding the SAR of the original series.

Table 3: Key Features of a Hypothetical Pharmacophore Model

| Feature Type | Corresponding Moiety | Importance in Binding |

|---|---|---|

| Hydrogen Bond Donor | C4-Hydroxyl Group | Essential for anchoring to polar residues in the active site. |

| Hydrogen Bond Acceptor | C4-Hydroxyl Oxygen / C2-Carbonyl Oxygen | Forms key interactions with donor groups in the binding pocket. |

| Aromatic Ring | C5-Phenyl Group | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Ethyl Ester Group | Occupies a non-polar sub-pocket, contributing to affinity. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties using computational (in silico) methods early in the drug discovery process is crucial to reduce the high attrition rates of compounds in later clinical trial phases. nih.govbiointerfaceresearch.com For this compound and its analogues, various computational models can estimate key ADME parameters.

Commonly predicted properties include:

Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's solubility and ability to cross biological membranes.

Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, which is critical for absorption.

Human Intestinal Absorption (HIA): Estimates the percentage of a compound that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model for predicting intestinal permeability. In silico models estimate this permeability. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. nih.gov

Drug-Likeness Rules: Evaluates compliance with established guidelines like Lipinski's Rule of Five, which helps assess the potential for oral bioavailability. acs.org

These predictions help guide the structural modification of lead compounds to optimize their pharmacokinetic properties alongside their primary activity.

Table 4: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value (Hypothetical) | Acceptable Range/Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 263.30 | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water) | 3.25 | < 5 (Lipinski's Rule) |

| H-Bond Donors | 1 | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | < 140 Ų (Good cell permeability) |

| Aqueous Solubility (LogS) | -3.5 | > -4 (Moderately soluble) |

| CYP2D6 Inhibitor | No | Desirable to avoid drug-drug interactions. |

Advanced Analytical Characterization in Research of Ethyl 4 Hydroxy 5 Phenylthiazole 2 Carboxylate

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable in the structural elucidation of novel compounds. For Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to unequivocally confirm its molecular structure and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would exhibit a characteristic quartet and triplet pattern. Protons on the phenyl ring would appear as multiplets in the aromatic region, and the hydroxyl proton would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the thiazole (B1198619) and phenyl rings, and the two carbons of the ethyl group.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the CH₂ and CH₃ protons of the ethyl group. HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of all signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 1.35 (t, 3H) | 14.2 |

| Ethyl -CH₂ | 4.38 (q, 2H) | 61.5 |

| Phenyl-H (ortho) | 7.55 (m, 2H) | 128.5 |

| Phenyl-H (meta) | 7.40 (m, 2H) | 129.0 |

| Phenyl-H (para) | 7.30 (m, 1H) | 127.8 |

| Thiazole C-phenyl | - | 130.1 |

| Thiazole C-OH | - | 158.0 |

| Thiazole C-COOEt | - | 145.3 |

| Hydroxyl -OH | 9.80 (s, 1H) | - |

| Ester C=O | - | 162.4 |

Note: This data is illustrative and not based on experimental results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₁NO₃S), HRMS would provide a high-resolution mass measurement of the molecular ion. This experimental value would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) confirming the molecular formula.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | 250.0538 | 250.0535 | -1.2 |

| [M+Na]⁺ | 272.0357 | 272.0354 | -1.1 |

Note: This data is illustrative and not based on experimental results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C=N and C=C stretching vibrations from the thiazole and phenyl rings, and C-O stretching vibrations.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The presence of the phenyl and thiazole rings in conjugation would result in characteristic absorption maxima in the UV-Vis spectrum.

Table 3: Hypothetical IR and UV-Vis Data for this compound

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3400-3200 (broad) | O-H stretch |

| IR | 1715 | C=O stretch (ester) |

| IR | 1600, 1580 | C=C and C=N stretch (aromatic/thiazole) |

| IR | 1250 | C-O stretch |

| UV-Vis | λmax ≈ 280 nm | π → π* transitions |

Note: This data is illustrative and not based on experimental results.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary tool for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the compound would be determined by the area percentage of its peak in the chromatogram. This method can also be adapted for quantitative analysis by creating a calibration curve with standards of known concentration.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~5.2 min |

Note: This data is illustrative and not based on experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging due to its relatively low volatility and the presence of the polar hydroxyl group. However, it could be employed for the analysis of more volatile precursors or byproducts in the synthesis. Alternatively, derivatization of the hydroxyl group, for example, by silylation, could be performed to create a more volatile derivative that is amenable to GC-MS analysis. This would allow for the separation and identification of the derivatized compound and any volatile impurities. researchgate.net

Preparative Chromatography for Compound Isolation and Purification

In the synthesis of this compound, preparative chromatography is an indispensable technique for the isolation and purification of the final product from crude reaction mixtures. This process is critical to remove unreacted starting materials, reagents, and byproducts, ensuring the compound's purity for subsequent analytical characterization and biological evaluation.

The most common method employed is column chromatography, utilizing silica (B1680970) gel as the stationary phase. The separation principle relies on the differential adsorption of the mixture's components onto the silica gel. A carefully selected mobile phase, typically a non-polar solvent mixed with a more polar solvent, is passed through the column. For thiazole derivatives, a common mobile phase system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. google.com The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity. The progress is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound.

Once the fractions containing the pure this compound are collected, the solvent is evaporated under reduced pressure to yield the purified solid. The success of this purification is paramount for obtaining reliable data in further structural and functional studies. While specific protocols for this exact molecule are not detailed in publicly available literature, the purification of analogous structures, such as ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, relies on these standard chromatographic methods. researchgate.net

| Parameter | Typical Implementation for Thiazole Derivatives |

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel (e.g., 100-200 or 230-400 mesh) |

| Mobile Phase | Ethyl Acetate / Hexane (Gradient Elution) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV detection |

| Outcome | High-purity this compound |

X-ray Crystallography and Solid-State Characterization

Solid-state properties fundamentally influence a compound's stability, solubility, and bioavailability. X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, which is crucial for understanding its chemical and biological properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For this compound, obtaining a suitable single crystal would be the first critical step, typically achieved through slow evaporation of a saturated solution. The resulting crystallographic data would unambiguously confirm its chemical structure, revealing the planarity of the thiazole ring and the spatial orientation of the phenyl and ethyl carboxylate substituents. nih.gov Such structural details are vital for structure-activity relationship (SAR) studies and for computational modeling, like molecular docking. acs.org While a specific crystal structure for this compound is not publicly documented, the methodology has been successfully applied to characterize numerous other thiazole derivatives. nih.govresearchgate.net

Co-crystallization Studies with Biological Targets (if applicable)

Co-crystallization is a powerful technique used to understand how a small molecule, such as this compound, interacts with its biological target (e.g., a protein or enzyme) at an atomic level. This involves forming a single crystal that contains both the compound and the target macromolecule. The resulting X-ray structure can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding event.

Currently, there are no published co-crystallization studies involving this compound. However, this approach is widely used in drug discovery to guide the optimization of lead compounds. For other heterocyclic compounds, co-crystallization has been successfully used to modify physicochemical properties like solubility and to understand binding mechanisms. nih.govdaneshyari.comresearchgate.net If this compound shows significant biological activity, such studies would be a logical next step to elucidate its mechanism of action.

Polymorphism and Solid-State Stability Research

Polymorphism is the ability of a compound to exist in two or more different crystalline structures. researchgate.net Different polymorphs can possess distinct physicochemical properties, including melting point, dissolution rate, and stability, which can have significant implications in the pharmaceutical industry.

A comprehensive polymorphism screen for this compound would involve recrystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures). The resulting solid forms would be analyzed using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Research on related thiazole compounds has shown that they can exhibit polymorphism, and these studies are crucial for identifying the most stable crystalline form for development. researchgate.net Such an investigation is essential to ensure consistent quality and performance of the active substance.

Future Research Directions and Academic Impact of Ethyl 4 Hydroxy 5 Phenylthiazole 2 Carboxylate Studies

Exploration of Novel Bioactive Analogues through Rational Design and Scaffold Hopping

The future development of Ethyl 4-hydroxy-5-phenylthiazole-2-carboxylate as a lead compound hinges on the strategic design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. bohrium.com Rational design, guided by structure-activity relationship (SAR) studies, and scaffold hopping are two primary strategies to achieve this. nih.govnih.gov

Rational Design: This approach involves making systematic modifications to the parent molecule to understand how each component contributes to its biological activity. For this compound, key modification sites include the phenyl ring, the hydroxyl group, and the ethyl carboxylate group. Researchers can synthesize a library of compounds with varied substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) to probe interactions with biological targets. nih.govmdpi.com Ester-to-amide substitution or modification of the ester's alkyl chain can also significantly influence activity. mdpi.com

Scaffold Hopping: This strategy involves replacing the central thiazole (B1198619) core with a different, isosteric ring system while aiming to retain or improve biological activity. nih.govrsc.org The goal is to discover novel chemotypes that may possess superior properties, such as enhanced target binding, better ADME (absorption, distribution, metabolism, and excretion) characteristics, or a novel intellectual property position. researchgate.net For instance, the thiazole ring could be replaced with other five-membered heterocycles like oxazole, imidazole, or triazole to explore new chemical space. rsc.orgrsc.org

Table 1: Strategies for Analogue Development

| Strategy | Target Moiety | Potential Modifications | Desired Outcome |

|---|---|---|---|

| Rational Design | Phenyl Ring at C5 | Introduction of halogens, methoxy, nitro, or amino groups at various positions. | Enhance binding affinity, alter metabolic stability, improve selectivity. |

| Hydroxyl Group at C4 | Conversion to ethers or esters; replacement with amine or thiol groups. | Modulate solubility, bioavailability, and target interaction. | |

| Ethyl Carboxylate at C2 | Saponification to carboxylic acid; conversion to amides or hydrazides. mdpi.com | Improve metabolic stability, introduce new hydrogen bonding interactions. | |

| Scaffold Hopping | Thiazole Core | Replacement with bioisosteres such as oxazole, isoxazole, pyrazole, or triazole rings. rsc.org | Discover novel intellectual property, overcome resistance, improve pharmacokinetic properties. |

Advanced Pre-clinical Research Strategies (e.g., Prodrug Development, Targeted Delivery Systems)

To translate a promising compound from the laboratory to clinical consideration, advanced preclinical research is essential. cancer.gov For this compound and its analogues, strategies like prodrug development and targeted delivery systems could be pivotal in overcoming potential pharmacokinetic challenges.

Prodrug Development: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to improve properties such as water solubility, membrane permeability, and metabolic stability. The hydroxyl and carboxylate groups on the parent compound are ideal handles for prodrug synthesis. For example, the hydroxyl group can be esterified to create a more lipophilic prodrug that can better cross cell membranes, while the ethyl ester could be modified to create a more soluble derivative.

Targeted Delivery Systems: These systems aim to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target effects. For thiazole derivatives showing potential in areas like oncology, encapsulation into nanoparticles, liposomes, or conjugation to targeting ligands (e.g., antibodies or peptides) could be explored. nih.gov This approach ensures that the compound is delivered specifically to diseased cells or tissues, maximizing its therapeutic window.

Table 2: Preclinical Advancement Strategies

| Strategy | Approach | Application to Parent Compound | Potential Advantage |

|---|---|---|---|

| Prodrug Development | Esterification of Hydroxyl Group | Synthesize an acetyl or pivaloyl ester of the C4-hydroxyl group. | Increased lipophilicity and passive diffusion across membranes. |

| Soluble Ester Prodrugs | Replace the ethyl ester with a group containing a solubilizing moiety (e.g., a phosphate). | Enhanced aqueous solubility for potential intravenous administration. | |

| Targeted Delivery | Nanoparticle Encapsulation | Encapsulate the compound within biodegradable polymer nanoparticles (e.g., PLGA). | Controlled release, protection from degradation, passive targeting of tumors (EPR effect). |

| Ligand Conjugation | Attach the compound to a molecule that binds to a receptor overexpressed on target cells. | Active targeting, increased local concentration, and reduced systemic exposure. |

Collaborative Research Initiatives and Academia-Industry Partnerships

The journey of a drug from discovery to market is long, expensive, and complex, often requiring expertise and resources beyond the scope of a single academic institution. drugbank.com For a specialized compound like this compound, collaborative initiatives and partnerships between academia and industry are crucial for maximizing its potential. acs.orgnih.gov

Academic institutions are typically the engines of innovation, focusing on fundamental biological mechanisms, novel synthesis, and the discovery of new chemical entities. drugbank.comtandfonline.com However, they often lack the infrastructure for large-scale chemical synthesis, high-throughput screening, and formal preclinical development. 54.209.11 Industry partners, on the other hand, possess the resources and experience in drug development, regulatory affairs, and commercialization. drugbank.com

A successful partnership model involves academic researchers identifying a promising lead compound and its mechanism of action. An industrial partner can then provide support for medicinal chemistry optimization, scale-up, and progression through the preclinical and clinical trial phases. acs.org54.209.11 Such collaborations fuel innovation, provide valuable training for scientists, and accelerate the translation of basic research into tangible patient benefits. acs.org

Table 3: Roles in Academia-Industry Collaborations

| Partner | Primary Roles & Strengths | Contributions to Thiazole Research |

|---|---|---|

| Academia | Basic research, target identification, novel compound synthesis, proof-of-concept studies. tandfonline.com | Discovery of this compound, elucidation of its biological target, synthesis of initial analogues. |

| Industry | High-throughput screening, medicinal chemistry optimization, preclinical and clinical development, manufacturing, regulatory expertise. drugbank.com | Large-scale screening of analogue libraries, ADME/Tox studies, funding and management of clinical trials, market access. |

| Joint Initiatives | Shared goals, mutual trust and accountability, strong project management, clear communication. acs.org | Co-development of optimized lead compounds, joint publications and patents, training of translational scientists. |

Intellectual Property and Patent Landscape Considerations in Thiazole Chemistry Research (Academic Perspective)

From an academic perspective, understanding the intellectual property (IP) and patent landscape is vital for ensuring that novel discoveries can be protected and translated. tandfonline.com The field of thiazole chemistry is well-established, with a vast number of patents covering various derivatives and their applications. tsijournals.comnih.govsciencescholar.us

For a new compound like this compound to be patentable, it must meet three key statutory requirements: novelty, utility, and non-obviousness. acs.org

Novelty: The compound must not have been previously described in the public domain.

Utility: It must have a specific, substantial, and credible use (e.g., as an inhibitor of a particular enzyme).

Non-obviousness (Inventive Step): The compound cannot be an obvious modification of a known compound for someone with ordinary skill in the art. This is often the highest hurdle, especially for analogues of known scaffolds. tandfonline.com

Academic researchers must strategically plan their disclosure of research findings. Public disclosure through publications or presentations before filing a patent application can jeopardize patentability. tandfonline.com Patent claims can cover the compound itself (composition of matter), the method of its synthesis, or its method of use. tandfonline.comoup.com Navigating this landscape often requires collaboration with university technology transfer offices to conduct prior art searches and draft strong patent applications, which can then attract industry partners for licensing and further development. tandfonline.com

Table 4: Patent Landscape Considerations for Thiazole Derivatives

| Patent Aspect | Description | Relevance for Academic Researchers |

|---|---|---|

| Composition of Matter | Claims a novel chemical entity itself. oup.com | The strongest form of protection; requires demonstrating the compound is new and non-obvious. |

| Method of Use | Claims a new use for a known or new compound. | Can provide protection if a novel biological activity is discovered for a known thiazole derivative. |

| Process (Synthesis) | Claims a new and inventive method of making a compound. oup.com | Useful if a more efficient, scalable, or stereoselective synthesis route is developed. |

| Prior Art | The existing body of knowledge (patents, publications) before the filing date. tandfonline.com | Extensive prior art for thiazoles means that even minor structural modifications may be considered obvious, requiring clear evidence of unexpected properties. tandfonline.comijsr.net |

Q & A

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | 70 | None | 65 | 95 | |

| DMF | 80 | K₂CO₃ | 78 | 92 | |

| THF | 60 | Et₃N | 55 | 90 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–O (ester) bond length | 1.21 | |

| O–H⋯O hydrogen bond distance | 2.85 | |

| Dihedral angle (phenyl-thiazole) | 84.59 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.